molecular formula C18H17N3O2 B2612081 1-methyl-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899968-64-0

1-methyl-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2612081
CAS No.: 899968-64-0
M. Wt: 307.353
InChI Key: YFFJSHVMCHSONX-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a naphthyridine core, which is a bicyclic system containing nitrogen atoms, and various functional groups that contribute to its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-methyl-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenylethyl group: This step involves the alkylation of the naphthyridine core with a phenylethyl halide in the presence of a base.

    Oxidation and functionalization:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

1-methyl-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical and biological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth, reduction of inflammation, or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-methyl-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with other naphthyridine derivatives and related compounds. Similar compounds include:

    1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Lacks the phenylethyl group, which may result in different biological activities.

    2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Similar structure but with variations in the substitution pattern, affecting its chemical and biological properties.

    1-methyl-2-oxo-1,2-dihydro-1,8-quinolinone-3-carboxamide: A quinolinone derivative with a similar core structure but different nitrogen atom positioning, leading to distinct activities.

Properties

IUPAC Name

1-methyl-2-oxo-N-(1-phenylethyl)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12(13-7-4-3-5-8-13)20-17(22)15-11-14-9-6-10-19-16(14)21(2)18(15)23/h3-12H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFJSHVMCHSONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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